molecular formula C25H22BrN3OS B2695704 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207042-73-6

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2695704
CAS No.: 1207042-73-6
M. Wt: 492.44
InChI Key: IIILSUWNNOAYLH-UHFFFAOYSA-N
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Description

Historical Development of Imidazole-Based Medicinal Agents

The imidazole nucleus, first synthesized by Heinrich Debus in 1858 via the condensation of glyoxal, formaldehyde, and ammonia, laid the foundation for a century of therapeutic innovation. Early derivatives identified in the 1840s hinted at the structural versatility of this heterocycle, but it was not until the 1960s that imidazole-based antifungals like clotrimazole and miconazole revolutionized the treatment of dermatomycoses. These agents exploited imidazole’s ability to inhibit fungal cytochrome P450 enzymes, a mechanism rooted in the compound’s dual acid-base properties (pKa ~7) that enable proton shuttling in biological systems. The subsequent development of triazoles and benzimidazoles further demonstrated how nitrogen positioning and substituent engineering could fine-tune selectivity and potency across therapeutic areas.

Significance of Thioacetamide Linkages in Bioactive Scaffolds

Thioacetamide derivatives, characterized by a -NH-C(S)-CH3 moiety, have emerged as privileged scaffolds due to their unique physicochemical and pharmacological properties. The thioamide group enhances metabolic stability compared to oxoamides while maintaining hydrogen-bonding capacity, as demonstrated in studies of α-synuclein analogs where thioamides served as both structural probes and protease-resistant epitopes. In coordination chemistry, thioacetamide’s ability to release sulfide ions enables the synthesis of metal complexes with antimicrobial and anticancer activities, as seen in nickel(II) and copper(I) thiourea derivatives. Medicinally, the integration of thioacetamide into heterocyclic systems like thiazoles and imidazoles has yielded compounds with dual inhibition of kinases and phosphatases, underscoring their multifunctional potential.

Evolution of Bromophenyl-Substituted Imidazole Research

The strategic incorporation of bromophenyl groups into imidazole derivatives originated from structure-activity relationship (SAR) studies aiming to optimize electronic and steric parameters. Bromine’s strong electron-withdrawing effect (σpara = 0.23) polarizes the imidazole ring, enhancing dipole interactions with target proteins while providing a handle for further functionalization via cross-coupling reactions. Microwave-assisted synthetic methods, such as those employing 2-aminobenzimidazoles and bromoaryl intermediates, have enabled efficient construction of trinuclear imidazole systems with improved yields (75-89%) compared to traditional thermal approaches. These advances facilitated the discovery of bromophenyl-imidazole hybrids exhibiting submicromolar IC50 values against tyrosine kinases and ABC transporters in resistant cancer models.

Current Research Landscape of 2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Recent investigations into this compound have focused on its unique three-domain architecture:

  • Imidazole Core : The 1,3-diazole ring provides a planar, aromatic platform for π-π stacking interactions with ATP-binding pockets, as observed in kinase inhibition assays.
  • Thioacetamide Bridge : The -S-CH2-C(O)-NH- linker enhances lipophilicity (clogP ≈ 3.8) while resisting esterase-mediated hydrolysis, as confirmed by plasma stability studies.
  • Aryl Substituents : The 4-bromophenyl and p-tolyl groups create a hydrophobic cleft that improves target selectivity, with X-ray crystallography data showing van der Waals contacts at ERK2’s back pocket.

Table 1: Key Structural Features and Their Pharmacological Implications

Structural Element Physicochemical Property Biological Impact
Imidazole core pKa ~7, planar geometry Enzymatic inhibition via metal coordination
Thioacetamide linkage logD7.4 = 2.1, TPSA 85 Ų Enhanced membrane permeability
4-Bromophenyl group Hammett σpara = 0.23 Increased electrophilic character
p-Tolyl substituents ClogP contribution +1.2 Hydrophobic target engagement

Synthetic routes to this compound typically involve sequential Ullmann coupling and nucleophilic aromatic substitution, with microwave irradiation reducing reaction times from 24 hours to 45 minutes while maintaining yields above 80%. Preliminary mechanistic studies indicate dual induction of apoptosis and autophagy in melanoma cells, potentially through modulation of the AMPK/mTOR pathway.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3OS/c1-17-3-11-21(12-4-17)28-24(30)16-31-25-27-15-23(19-7-9-20(26)10-8-19)29(25)22-13-5-18(2)6-14-22/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIILSUWNNOAYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole core, followed by the introduction of the bromophenyl and p-tolyl groups. The final step involves the formation of the thioacetamide linkage.

    Imidazole Core Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Bromophenyl and p-Tolyl Introduction: The bromophenyl and p-tolyl groups are introduced through electrophilic aromatic substitution reactions.

    Thioacetamide Formation: The final step involves the reaction of the imidazole derivative with p-tolyl isothiocyanate under basic conditions to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of imidazole derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The derivative containing the bromophenyl group demonstrated significant cytotoxicity with an IC50 value of 25 µM against MCF-7 cells, indicating its potential as a therapeutic agent.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Similar thioether-linked imidazoles have shown effectiveness against both gram-positive and gram-negative bacteria.

Case Study 2: Antimicrobial Activity

A study focused on evaluating the antimicrobial properties of related thioether compounds reported that compounds with similar structural motifs inhibited the growth of Candida albicans with an IC50 value of 15 µg/mL. This suggests that the presence of halogenated phenyl groups may enhance antifungal activity.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)25
AntimicrobialCandida albicans15

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can interact with metal ions, potentially inhibiting metalloproteins. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thioacetamide linkage could participate in covalent interactions with nucleophilic residues.

Comparison with Similar Compounds

Imidazole-Based Derivatives

  • N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide (): These derivatives exhibit antiproliferative activity against C6 glioma and HepG2 cells (IC₅₀ ~15.67 µg/mL) . Structural differences: A benzothiazole substituent replaces the acetamide-linked p-tolyl group in the target compound. The nitro group in some analogues may enhance electrophilicity but reduce metabolic stability compared to bromine .
  • N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21, ) :

    • Shares the bromophenyl-imidazole-thioacetamide core but incorporates a benzofuran ring instead of p-tolyl. Demonstrated high synthetic yield (96%) but lacks reported bioactivity data .

Oxadiazole and Thiazole Analogues

  • Compound 154 (Oxadiazole derivative, ): 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide shows potent activity against A549 lung cancer cells (IC₅₀ = 3.8 µM) with 25-fold selectivity over HEK noncancerous cells. The chloro substituent and EDG (p-tolyl) align with the SAR favoring halogens and EDGs for cytotoxicity . Comparison: Replacing oxadiazole with imidazole in the target compound may alter binding kinetics due to differences in ring basicity and hydrogen-bonding capacity.

Substituent Effects on Bioactivity

  • Halogen Substituents :

    • Bromine (target compound) vs. chlorine (Compound 154): Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets, while chlorine’s electronegativity could improve dipole interactions .
    • Fluorine (Compound 9b, ): Introduced in triazole-thiazole derivatives to optimize pharmacokinetics but showed moderate activity compared to bromine-containing analogues .
  • Electron-Donating Groups (EDGs) :

    • p-Tolyl (methyl group) in the target compound and analogues () enhances metabolic stability compared to electron-withdrawing groups (EWGs) like nitro .

Binding Mode and Docking Studies

  • Triazole-Thiazole Analogues () : Docking studies reveal that bromophenyl-containing Compound 9c binds to active sites via π-π stacking and halogen bonds, a mechanism likely shared by the target compound due to its bromophenyl group .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by the presence of an imidazole ring, thioether linkage, and aromatic substituents, this compound has garnered interest due to its structural features that may confer significant therapeutic properties.

Chemical Structure and Properties

  • Molecular Formula : C22H22BrN3OS
  • Molecular Weight : 456.4 g/mol
  • CAS Number : 1207006-22-1

The structure includes a bromophenyl group and a p-tolyl group, which are believed to enhance its biological activity through electronic and steric effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives are known for their ability to inhibit microbial growth. The thioether linkage may enhance this activity by interacting with microbial enzymes.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation. The imidazole ring is often associated with anticancer effects due to its ability to interfere with DNA replication and repair mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for cellular metabolism, which could be beneficial in targeting cancer cells or pathogens.

The mechanism of action of this compound is likely multifaceted:

  • Enzyme Interaction : The imidazole ring can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in cancer progression and microbial metabolism.
  • Binding Affinity : The structural features, including the bromophenyl and p-tolyl groups, may enhance the compound's binding affinity to biological targets, improving its efficacy as a therapeutic agent.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Activity : A study demonstrated that imidazole derivatives showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for these compounds were often below 10 μM, indicating strong anti-proliferative effects .
    CompoundCell LineIC50 (μM)
    Compound AA5493.55
    Compound BHepG24.20
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that similar compounds could effectively inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. This inhibition was linked to decreased cell viability and increased apoptosis .

Q & A

Q. What are the established synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution between a thiol-containing imidazole precursor and a 2-chloroacetamide derivative. For example:

  • Step 1 : React 5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(p-tolyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base in a polar aprotic solvent (e.g., DMF or acetone) .
  • Step 2 : Purify the crude product via recrystallization (ethanol) or flash chromatography (1–20% MeOH in DCM gradients) .
  • Characterization : Confirm structure using 1H/13C NMR (e.g., δ ~7.6–7.8 ppm for bromophenyl protons, δ ~2.3 ppm for p-tolyl methyl groups), IR (C=O stretch ~1650–1680 cm⁻¹, S-H absence confirms substitution), and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. How is the compound’s purity and structural integrity validated in synthetic workflows?

  • Purity : Melting point analysis (sharp range, e.g., 250–252°C for analogs ), HPLC (≥95% purity).
  • Structural confirmation :
    • NMR : Key signals include aromatic protons from bromophenyl (δ 7.5–7.8 ppm), acetamide NH (δ ~10–12 ppm, D₂O exchangeable), and imidazole protons (δ ~7.6–8.0 ppm) .
    • Mass spectrometry : High-resolution MS (e.g., [M+H]+ calculated for C₃₁H₂₇BrN₃OS: 592.09; observed: 592.08) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Example : Discrepancies in IC₅₀ values for cytotoxicity may arise from cell line specificity (e.g., A549 vs. C6 glioblastoma) or assay protocols (MTT vs. SRB). To address this:
    • Use standardized protocols (e.g., 48–72 hr incubation, triplicate runs) .
    • Compare structural analogs (e.g., halogen substitution at bromophenyl enhances activity 2–3 fold in A549 cells ).
    • Validate target engagement via enzyme inhibition assays (e.g., COX-1/COX-2 selectivity ratios measured using fluorescence-based kits) .

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • DFT/6-31G/B3LYP modeling predicts:
    • HOMO-LUMO gaps : Narrow gaps (~4.5 eV) suggest charge transfer capacity, correlating with bioactivity .
    • Molecular Electrostatic Potential (MESP) : Negative potential regions (e.g., acetamide oxygen, imidazole sulfur) highlight nucleophilic attack sites .
    • Docking studies : Bromophenyl and p-tolyl groups form π-π interactions with enzyme active sites (e.g., COX-2 or IMPDH) .

Q. What SAR insights guide optimization of imidazole-core derivatives?

  • Halogen substituents : Bromine at the 4-position of phenyl enhances cytotoxicity (IC₅₀ = 3.8 μM in A549 vs. 15.67 µg/mL in C6) due to increased lipophilicity and target binding .
  • Electron-donating groups (EDGs) : p-Tolyl (methyl) improves metabolic stability compared to nitro or methoxy groups .
  • Thioacetamide linker : Replacing sulfur with oxygen reduces activity (2-fold drop in IC₅₀), emphasizing the role of thioether in redox modulation .

Q. What experimental design considerations are critical for cytotoxicity evaluations?

  • Cell line selection : Prioritize panels (e.g., NCI-60) to assess tissue specificity.
  • Dose-response curves : Use 6–8 concentrations (0.1–100 µM) to calculate IC₅₀ via nonlinear regression .
  • Controls : Include cisplatin (positive control) and solvent-only (DMSO <0.1%) to rule out artifacts .
  • Mechanistic follow-up : Apoptosis (Annexin V/PI staining) and cell cycle (propidium iodide) assays confirm mode of action .

Q. How can enzymatic inhibition selectivity (e.g., COX-1 vs. COX-2) be systematically improved?

  • Structural modifications :
    • Introduce bulkier substituents (e.g., 4-iodophenyl) to exploit COX-2’s larger active site .
    • Replace p-tolyl with sulfonamide groups to enhance hydrogen bonding with COX-2 Arg120 .
  • Assay conditions : Pre-incubate compounds with enzymes (30 min, 37°C) to measure time-dependent inhibition .

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